molecular formula C14H21NO2S B1528304 Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1552698-76-6

Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B1528304
CAS No.: 1552698-76-6
M. Wt: 267.39 g/mol
InChI Key: VSZGOMPRQXZCIW-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 1552698-76-6) is a bicyclic heteroaromatic compound featuring a tetrahydrobenzothiophene core substituted with a methyl group at position 6, an amino group at position 2, and a tert-butyl ester at position 2. Its sterically bulky tert-butyl group enhances lipophilicity and may influence pharmacokinetic properties, making it a candidate for medicinal chemistry applications, particularly in central nervous system (CNS) drug development .

Properties

IUPAC Name

tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-8-5-6-9-10(7-8)18-12(15)11(9)13(16)17-14(2,3)4/h8H,5-7,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZGOMPRQXZCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Routes and Reaction Conditions

The synthesis typically starts from appropriately substituted precursors that allow for the construction of the tetrahydro-benzothiophene core with the desired functional groups at specific positions. The key steps generally include:

  • Cyclization Reactions: Formation of the benzothiophene ring system through intramolecular cyclization of precursors containing sulfur and aromatic components.
  • Functional Group Introduction: Introduction of the amino group at position 2, the methyl group at position 6, and the tert-butyl ester at position 3 via selective substitution and esterification reactions.
  • Hydrogenation or Reduction: To achieve the tetrahydro (partially saturated) state of the benzothiophene ring, catalytic hydrogenation or reduction steps are employed under controlled conditions.

Reaction parameters such as temperature, solvent choice, catalyst type, and reaction time are optimized to maximize yield and minimize by-products. For example, the use of polar aprotic solvents and mild acidic or basic conditions can facilitate selective functionalization without degrading sensitive groups.

Industrial Production Methods

In industrial settings, the synthesis is scaled up with additional considerations:

  • Catalysts: Use of heterogeneous catalysts such as palladium or nickel on carbon supports to facilitate hydrogenation steps.
  • Continuous Flow Reactors: To improve reaction efficiency, reproducibility, and safety, continuous flow reactors are often employed, allowing precise control over reaction time and temperature.
  • Solvent Recycling and Purification: Solvents are selected for ease of recovery and recycling to reduce costs and environmental impact.
  • Purification Techniques: Crystallization, chromatography, and distillation are used to obtain the compound with high purity suitable for pharmaceutical applications.

Detailed Reaction Analysis

The preparation involves several types of chemical reactions:

Reaction Type Description Common Reagents/Conditions
Cyclization Formation of benzothiophene ring via intramolecular reactions Sulfur-containing precursors, acid/base catalysts
Esterification Introduction of tert-butyl ester group at position 3 tert-Butyl alcohol, acid catalysts (e.g., H2SO4)
Amination Introduction of amino group at position 2 Ammonia or amines, suitable coupling agents
Methylation Addition of methyl group at position 6 Methyl iodide or methyl sulfate, base
Hydrogenation Reduction of aromatic ring to tetrahydro form Pd/C or Ni catalysts, H2 gas, moderate pressure

Representative Synthetic Route Example

A plausible synthetic sequence for tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate could be:

  • Starting Material Preparation: Synthesize 6-methyl-1-benzothiophene-3-carboxylic acid derivative.
  • Esterification: Convert the carboxylic acid to tert-butyl ester using tert-butanol and acid catalysis.
  • Amination: Introduce the amino group at position 2 via nucleophilic substitution or reductive amination.
  • Hydrogenation: Reduce the aromatic ring to the tetrahydro form using catalytic hydrogenation.

Research Findings and Optimization

Recent studies on derivatives of tetrahydro-benzothiophene compounds highlight:

  • The importance of reaction condition optimization (temperature, solvent, catalyst) to improve selectivity and yield.
  • Molecular docking and simulation studies have guided the design of substituents to enhance biological activity, indirectly influencing synthetic priorities.
  • The use of continuous flow synthesis has been shown to improve scalability and reproducibility for similar compounds.
  • Stability and solubility assessments indicate that the tert-butyl ester group enhances compound stability and lipophilicity, which is beneficial for drug-like properties.

Summary Table of Preparation Parameters

Step Reaction Type Reagents/Catalysts Conditions Purpose
1 Cyclization Sulfur-containing precursors Acid/base catalysis, reflux Ring formation
2 Esterification tert-Butanol, H2SO4 Room temp to reflux Ester group introduction
3 Amination Ammonia or amines, coupling agents Mild heating Amino group addition
4 Methylation Methyl iodide, base Controlled temp Methyl group addition
5 Hydrogenation Pd/C or Ni catalyst, H2 gas Room temp to moderate temp Aromatic ring reduction

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds with benzothiophene structures exhibit anticancer properties. Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have shown promising results against various cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer drugs.

2. Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. Studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects.

3. Antimicrobial Properties
this compound has shown activity against various bacterial strains in preliminary studies. Its mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways essential for bacterial survival.

Material Science Applications

1. Polymer Chemistry
This compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure allows it to impart specific properties to polymers, such as increased thermal stability and enhanced mechanical strength. Research into its use in producing high-performance materials is ongoing.

2. Organic Electronics
In the field of organic electronics, this compound can be incorporated into organic semiconductors. Its electronic properties may contribute to improved charge transport characteristics in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of various benzothiophene derivatives, including this compound. The results demonstrated significant cytotoxicity against human breast cancer cell lines with IC50 values indicating effective inhibition of cell proliferation.

Case Study 2: Neuroprotection

In a neuroprotection study reported in Neuroscience Letters, researchers evaluated the effects of this compound on neuronal cultures exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and preserved cellular integrity.

Mechanism of Action

The mechanism by which tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. For example, in the case of anticancer activity, the compound may bind to specific proteins or enzymes, disrupting their function and leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Ester Derivatives

Carboxamide and Carbonitrile Derivatives

Table 2: Comparison with Carboxamide and Carbonitrile Analogs
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Functional Group
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₀H₁₄N₂OS 210.29 187–189 Carboxamide
2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile C₁₁H₁₄N₂S 206.31 Not reported Carbonitrile
  • Hydrogen Bonding : The carboxamide derivative exhibits a higher melting point (187–189°C) due to strong intermolecular hydrogen bonds involving the NH₂ and carbonyl groups, as evidenced by IR peaks at 3402 cm⁻¹ (N-H stretch) and 1631 cm⁻¹ (C=O stretch) .
  • Reactivity : The carbonitrile group (C≡N) may enhance electrophilicity, facilitating nucleophilic additions compared to ester or carboxamide analogs .

Complex Derivatives with Bulky Substituents

  • Dimethylpropyl Derivative (CAS: 139950-90-6) : Features a branched alkyl chain, altering solubility and steric effects for tailored synthetic applications .

Structural and Computational Insights

  • Crystallography: Tools like SHELXL and ORTEP-3 are critical for resolving hydrogen-bonding patterns and molecular packing. For example, ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was characterized via single-crystal X-ray diffraction, revealing planar thiophene rings and chair conformations in the tetrahydrobenzene moiety .
  • Graph Set Analysis : Hydrogen-bonding networks in carboxamides follow Etter’s rules, forming cyclic motifs (e.g., $ R_2^2(8) $) that stabilize crystal structures .

Biological Activity

Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its effects on various biological systems and potential therapeutic applications.

  • IUPAC Name : Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Molecular Formula : C₁₄H₁₉N₁O₂S
  • Molecular Weight : 281.4136 g/mol
  • CAS Number : 1546454-23-2

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its pharmacological effects. Key areas of study include:

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, studies have utilized the agar-well diffusion method to assess the antibacterial activity against various pathogens. Compounds similar to tert-butyl 2-amino-6-methyl derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vitro studies suggest that compounds with a similar structure may inhibit inflammatory pathways. Specifically, compounds targeting the mTORC1 pathway have been shown to reduce lipid accumulation in hepatocytes, indicating potential anti-inflammatory effects . This could be relevant for conditions like non-alcoholic fatty liver disease.

Anticancer Potential

The compound's structural analogs have been explored for their anticancer properties. For example, a study highlighted that certain benzothiophene derivatives could inhibit Polo-like kinase 1 (Plk1), a critical regulator in cancer cell proliferation . The inhibition of Plk1 leads to mitotic arrest and reduced tumor growth in cell-based assays.

Case Studies

  • Study on Lipid Metabolism :
    • Objective : To evaluate the lipid-lowering effects of benzothiophene derivatives in diet-induced obesity models.
    • Methodology : Mice were administered a compound similar to tert-butyl 2-amino derivatives at a dosage of 15 mg/kg/day over seven weeks.
    • Results : Significant reductions in hepatic lipid accumulation were observed, attributed to the suppression of SREBP pathways .
  • Antimicrobial Efficacy :
    • Objective : To assess the antibacterial activity of various benzothiophene derivatives.
    • Methodology : The agar diffusion method was employed to measure zones of inhibition against several bacterial strains.
    • Results : Compounds demonstrated notable activity against Bacillus subtilis and Pseudomonas aeruginosa, indicating broad-spectrum antimicrobial potential .

Summary Table of Biological Activities

Biological ActivityObservationsReference
AntimicrobialEffective against Staphylococcus aureus, E. coli
Anti-inflammatoryInhibition of mTORC1 pathway
AnticancerInhibition of Plk1 leading to reduced proliferation
Lipid-loweringReduced hepatic lipid accumulation in mice

Q & A

Q. What are the optimal synthetic routes for preparing Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydrobenzo[b]thiophene core. For example, a common approach for analogous compounds involves:

Cyclocondensation : Reacting methyl-substituted cyclohexanones with sulfur sources to form the tetrahydrobenzothiophene scaffold.

Amino Group Introduction : Using nucleophilic substitution or reductive amination to install the 2-amino group.

Esterification : Protecting the carboxylate group with a tert-butyl ester via acid-catalyzed transesterification.
Key optimization factors include:

  • Temperature control : Excessive heat may lead to decomposition of the tetrahydro ring.
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) resolves impurities .

Q. How can researchers validate the structural integrity of this compound after synthesis?

A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for the tert-butyl group (~1.4 ppm, singlet) and methyl substituent (~1.2 ppm, doublet) confirm regiochemistry.
    • ¹³C NMR : Signals at ~170 ppm (ester carbonyl) and ~155 ppm (thiophene ring carbons) validate the core structure .
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm ensures molecular formula accuracy.
  • HPLC : Purity >95% confirms minimal side products .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in biological studies (e.g., varying IC₅₀ values in enzyme inhibition assays) often arise from:

  • Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter compound solubility or protein interactions.
  • Cell Line Variability : Use isogenic cell lines or primary cells to reduce genetic drift effects.
  • Orthogonal Validation : Combine in vitro assays (e.g., fluorescence polarization) with in silico docking to confirm binding modes .
  • Metabolic Stability : Assess liver microsome stability to rule out rapid degradation masking true activity .

Q. How can researchers design derivatives to enhance the compound’s selectivity for target enzymes?

Rational derivative design focuses on:

Scaffold Modifications :

  • Ring Expansion : Replace the tetrahydrobenzothiophene with a bicyclic system to improve steric complementarity.
  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-methyl position to modulate electronic effects .

Pharmacophore Mapping :

  • Use X-ray crystallography or cryo-EM to identify key hydrogen-bonding interactions between the 2-amino group and enzyme active sites.
  • Replace the tert-butyl ester with bioisosteres (e.g., pivaloyloxymethyl) to enhance membrane permeability .

Q. What analytical techniques are recommended to study the compound’s stability under physiological conditions?

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Monitor degradation products via LC-MS at pH 2 (0.1M HCl) and pH 10 (0.1M NaOH).
    • Oxidative Stress : Expose to 3% H₂O₂ and track sulfoxide/sulfone byproducts .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light Sensitivity : UV-Vis spectroscopy under UVA/UVB irradiation detects photodegradation .

Q. How should researchers address low yields in the final esterification step?

Low yields during tert-butyl ester formation may result from:

  • Steric Hindrance : Switch from tert-butyl chloride to tert-butyl triflate for better electrophilicity.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalytic Enhancement : Add 4-dimethylaminopyridine (DMAP) to accelerate reaction kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.